![molecular formula C15H12N4O4S B2985957 N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide CAS No. 1172790-13-4](/img/structure/B2985957.png)
N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide
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Description
N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide, also known as PFT-α, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PFT-α has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Scientific Research Applications
Antiprotozoal Agents
Research has demonstrated the synthesis and effectiveness of compounds related to N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide as potent antiprotozoal agents. One study detailed the creation of novel dicationic imidazo[1,2-a]pyridines with significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Supramolecular and Coordination Chemistry
Derivatives based on pyridine and furan dicarboxamide scaffolds have been identified as interesting for supramolecular and coordination chemistry due to their chemical properties and biological activities. A study aimed to synthesize symmetrical pyridine-2,6- and furan-2,5-dicarboxamides, with successful synthesis confirmed via NMR spectroscopy. The crystal structures of seven compounds were solved, contributing to the understanding of their supramolecular features (Pućkowska et al., 2022).
DNA Binding and Amplification
The compound and its derivatives have shown strong DNA affinities, which is crucial for their application as DNA binding agents or amplifiers in molecular biology. Research has highlighted the synthesis of compounds that exhibit strong DNA affinities, valuable for understanding DNA-protein interactions and developing new therapeutic agents (Brown & Cowden, 1982).
Anti-inflammatory and Anticancer Applications
The compound has also found application in the development of anti-inflammatory and anticancer agents. For instance, derivatives such as 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide have been studied for their anti-inflammatory properties and potential in treating conditions like adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008).
Corrosion Inhibition
Additionally, certain derivatives have been investigated for their potential as corrosion inhibitors, indicating the versatility of this compound beyond biological applications. One study explored 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and its efficacy as a corrosion inhibitor for mild steel in sulfuric acid medium, showcasing its application in industrial settings (Sappani & Karthikeyan, 2014).
properties
IUPAC Name |
N-pyridin-2-yl-5-(pyridin-3-ylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c20-15(18-13-5-1-2-9-17-13)12-6-7-14(23-12)24(21,22)19-11-4-3-8-16-10-11/h1-10,19H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDVNXBHEIWHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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